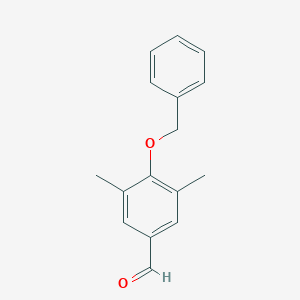

4-Benzyloxy-3,5-dimethylbenzaldehyde

Übersicht

Beschreibung

4-Benzyloxy-3,5-dimethylbenzaldehyde is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of a benzyloxy group and two methyl groups attached to the benzene ring, along with an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylphenol with benzyl chloride in the presence of a base, followed by oxidation of the resulting 4-(benzyloxy)-3,5-dimethylphenol to the corresponding aldehyde. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium carbonate and an oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Functional Group Transformations Involving the Aldehyde Group

The aldehyde moiety undergoes classical nucleophilic addition and redox reactions:

Mechanistic Insight : The aldehyde’s electrophilic carbon reacts with nucleophiles (e.g., Grignard reagents) or reducing agents (e.g., LiBH₄), while strong oxidants convert it to a carboxylic acid.

Benzyloxy Group Deprotection

The benzyl ether protecting group is cleaved under hydrogenolytic or acidic conditions:

Application : Deprotection enables further functionalization of the phenolic hydroxyl group, such as alkylation or acylation.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes regioselective substitution:

Directing Effects : The aldehyde (-CHO) acts as a meta-director, while the benzyloxy (-OBn) and methyl (-CH₃) groups are ortho/para-directors. Steric hindrance from methyl groups limits substitution at the 3,5 positions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions after halogenation:

Precursor Requirement : Halogenation (e.g., bromination at the 2-position) is typically required to enable cross-coupling.

Condensation Reactions

The aldehyde group forms imines or hydrazones under mild conditions:

| Condensation Partner | Conditions | Product | Application |

|---|---|---|---|

| Primary amines | EtOH, reflux, 4–6 hrs | Schiff bases | Ligand synthesis |

| Hydrazine | HCl (cat.), methanol, 25°C | Hydrazones | Crystallography |

Stability : Hydrazones are stable to chromatography, enabling isolation of derivatives for analytical use.

Photochemical Reactivity

UV irradiation induces unique transformations due to the benzaldehyde chromophore:

Research Challenges and Opportunities

-

Steric Effects : The 3,5-dimethyl groups hinder reactions at the 2- and 6-positions, limiting diversification.

-

Selective Deprotection : Current hydrogenolysis methods risk over-reduction of the aldehyde; alternative methods (e.g., BCl₃-mediated cleavage) warrant exploration.

-

Catalytic Asymmetry : Chiral modifications of the aldehyde remain underexplored but could enable enantioselective synthesis.

This compound’s multifunctional architecture positions it as a critical building block in pharmaceutical intermediates (e.g., HIV NNRTIs ) and advanced material precursors.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

4-Benzyloxy-3,5-dimethylbenzaldehyde serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Converts to 4-(Benzyloxy)-3,5-dimethylbenzoic acid.

- Reduction : Forms 4-(Benzyloxy)-3,5-dimethylbenzyl alcohol.

- Substitution Reactions : Can yield various substituted derivatives depending on the nucleophile involved .

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for synthesizing biologically active compounds. For instance:

- Antiviral Agents : Research has shown that derivatives of this compound can be modified to develop new non-nucleoside reverse transcriptase inhibitors for HIV treatment .

Case Study: Antiviral Development

A study demonstrated the synthesis of several derivatives from this compound, resulting in promising candidates for antiviral activity against HIV. The modifications included the introduction of various functional groups that enhanced efficacy and selectivity.

Biological Research

In biological studies, this compound is used as a probe to explore enzyme-catalyzed reactions and metabolic pathways:

- Enzyme Studies : It can be employed to investigate the kinetics of enzymes involved in oxidation-reduction processes.

Case Study: Enzyme Kinetics

Research highlighted its role in studying cytochrome P450 enzymes, where it acted as a substrate to understand metabolic pathways and drug interactions.

Industrial Applications

The compound is also valuable in industrial applications, particularly in the production of specialty chemicals:

- Agrochemicals : It is used as an intermediate in synthesizing herbicides and pesticides.

Data Table: Industrial Applications

| Application Area | Use Case | Example Compound |

|---|---|---|

| Agrochemicals | Synthesis of herbicides | 4-(Benzyloxy)-2,6-dimethylbenzoic acid |

| Specialty Chemicals | Production of polymers and resins | Polymeric materials derived from aldehydes |

Material Science

In material science, this compound contributes to developing materials with specific properties due to its reactive aldehyde group:

- Polymer Chemistry : It can be polymerized or copolymerized to create materials with tailored functionalities.

Wirkmechanismus

The mechanism of action of 4-Benzyloxy-3,5-dimethylbenzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of two methyl groups.

4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of two methyl groups.

4-(Benzyloxy)benzyl chloride: Similar structure but with a chloromethyl group instead of an aldehyde group.

Uniqueness

4-Benzyloxy-3,5-dimethylbenzaldehyde is unique due to the presence of both benzyloxy and two methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

4-Benzyloxy-3,5-dimethylbenzaldehyde (CAS No. 144896-51-5) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant effects, supported by relevant research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| Boiling Point | 162-163 °C (1 mmHg) |

| Density | 1.10 g/cm³ |

| Flash Point | >110 °C |

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that the compound may disrupt bacterial cell wall synthesis or function through gene expression modulation related to metabolism and virulence factors .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit cell proliferation in human cancer cell lines such as pancreatic cancer (Patu8988), gastric cancer (SGC7901), and hepatic cancer (SMMC7721). The mechanism appears to involve apoptosis induction and modulation of key signaling pathways, including NFκB and STAT3, which are critical in inflammation and cancer progression .

Case Study Example:

In a specific study, treatment with this compound resulted in a significant reduction in tumor growth in mouse models, with observed upregulation of apoptotic markers such as caspase-3 .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays that measure its ability to scavenge free radicals. It showed promising results, indicating that it could mitigate oxidative stress-related damage in cells. This property is particularly beneficial in preventing chronic diseases associated with oxidative stress .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Gene Regulation: It appears to modulate the expression of genes associated with inflammation and cell survival.

- Apoptosis Induction: By activating apoptotic pathways, it can lead to programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| 3,5-Dimethoxybenzaldehyde | Moderate | Low | High |

| Benzaldehyde | Low | Moderate | Low |

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12-8-15(10-17)9-13(2)16(12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYUTKRSEZMBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340319 | |

| Record name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144896-51-5 | |

| Record name | 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144896-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 3,5-dimethyl-4-(phenylmethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.